MONO-DODECYL ITACONATE

Description

Contextual Significance of Itaconic Acid as a Bio-based Platform Chemical

Itaconic acid (IA), a white, crystalline, unsaturated dicarboxylic acid, holds a position of considerable significance in the push towards sustainable chemistry. mdpi.com Recognized by the U.S. Department of Energy as one of the "top 12" value-added chemicals derivable from biomass, it stands as a key bio-based platform chemical. mdpi.comnih.govmdpi.com This designation stems from its potential to substitute for petroleum-derived chemicals, thereby reducing reliance on fossil resources. kmutnb.ac.thtandfonline.com

Primarily produced on an industrial scale through the fermentation of carbohydrates like glucose or starch by microorganisms, most notably the fungus Aspergillus terreus, itaconic acid represents a more sustainable and environmentally friendly alternative to petrochemicals. mdpi.commdpi.comkmutnb.ac.thkmutnb.ac.th Its molecular structure, featuring two carboxyl groups and a polymerizable methylene (B1212753) group, makes it a versatile building block for a wide array of products. mdpi.comnih.gov Consequently, itaconic acid and its derivatives are utilized as precursors for polymers, synthetic fibers, resins, paints, and plastics. mdpi.comnih.govresearchgate.net It is viewed as a feasible bio-based substitute for acrylic acid and methacrylic acid, which are currently produced from petrochemical sources. mdpi.comnih.gov The ongoing research into optimizing its production from renewable feedstocks, such as agricultural and food by-products, further highlights its role in a circular bioeconomy. mdpi.comkmutnb.ac.th

Overview of Itaconate Esters in Contemporary Academic Research

The functional versatility of itaconic acid is extended through its conversion into various itaconate esters. These esters are a significant focus of contemporary academic research due to their wide range of potential applications and their origin from a renewable resource. rsc.orgfraunhofer.de The synthesis of itaconate esters, typically achieved through the esterification of itaconic acid or itaconic anhydride (B1165640) with different alcohols, allows for the fine-tuning of chemical properties for specific uses. fraunhofer.deresearchgate.net

Research into itaconate esters is diverse. Scientists are exploring their use as monomers for creating novel polymers, including biodegradable polyesters and poly(ester amide)s, which are sought after for applications in coatings and printing inks. rsc.orgmdpi.comrsc.org For instance, studies have demonstrated the synthesis of polylactam esters from itaconic acid that exhibit faster hydrolytic degradation compared to commercial polyesters like polylactic acid (PLA). rsc.org Other esters, such as dimethyl itaconate (DI) and 4-octyl itaconate (OI), are investigated for their metabolic effects in biological systems. nih.gov Furthermore, itaconate esters are developed as polymerizable surfactants ("surfmers") and are used in emulsion polymerization processes. fraunhofer.denih.gov This body of research underscores the role of itaconate esters as a bridge between the bio-based platform chemical, itaconic acid, and a variety of advanced, functional materials. acs.org

Specific Research Focus on Mono-Dodecyl Itaconate within the Itaconate Derivatives Family

Within the broad family of itaconic acid derivatives, this compound (MDDI) has attracted specific research interest. It is classified as an anionic, polymerizable surfactant, or "surfmer". nih.govscirp.orgresearchgate.net This classification arises from its amphiphilic structure, which combines a hydrophilic itaconate head with a long, hydrophobic dodecyl tail.

The synthesis of this compound has been described in the scientific literature, with one method involving the reaction of itaconic acid anhydride with dodecanol (B89629). scirp.orgresearchgate.net A typical procedure involves heating dodecanol and then adding itaconic acid anhydride, followed by stirring the mixture at 115°C for two hours in a nitrogen atmosphere. scirp.orgresearchgate.net This process yields a white crystalline product with a reported melting point of 76-78°C. scirp.org

A notable area of research for this compound is its application as a dispersing agent. scirp.orgscirp.org Studies have shown its high capability for dispersing carbon nanotubes (CNTs) in aqueous solutions, a feat attributed to the unique double bond moiety on its head-group which interacts effectively with the CNTs. scirp.orgresearchgate.netscirp.org This property is particularly useful for the production of CNT-based paper, where a stable, mono-dispersion of nanotubes is crucial. scirp.orgscirp.org Beyond its role as a dispersant, this compound has been used in the batch emulsion polymerization of styrene (B11656). nih.gov It also serves as a precursor for the synthesis of other functional surfactants, such as the amphoteric surfactant diethylamino-lauryl itaconate, which has found applications in the leather industry as a fatliquoring agent. researchgate.net The solution properties of polymers created from this monomer, specifically poly(mono dodecyl itaconate), have also been a subject of academic investigation. tandfonline.comuc.cl

Data Tables

Table 1: Synthesis of this compound

This table summarizes the reaction conditions for the synthesis of this compound as described in the literature. scirp.orgresearchgate.net

| Parameter | Value/Description |

| Reactant 1 | Dodecanol |

| Reactant 2 | Itaconic acid anhydride |

| Reaction Temperature | 115°C |

| Reaction Time | 2 hours |

| Atmosphere | Nitrogen |

| Product Appearance | White crystal |

| Melting Point | 76-78°C |

| Yield | 85-90 wt% (dodecanol based) |

Table 2: Properties and Applications of this compound

This table outlines key characteristics and research applications of this compound.

| Property/Application | Description |

| Chemical Classification | Anionic Surfactant; Polymerizable Surfactant ("Surfmer") nih.govscirp.orgresearchgate.net |

| Primary Research Application | Dispersant for carbon nanotubes (CNTs) in aqueous solutions scirp.orgresearchgate.netscirp.org |

| Industrial Use Example | Production of CNT-based paper scirp.orgscirp.org |

| Polymer Chemistry Role | Monomer in emulsion polymerization (e.g., with styrene) nih.gov |

| Precursor for | Amphoteric surfactants (e.g., diethylamino-lauryl itaconate for leather fatliquoring) researchgate.net |

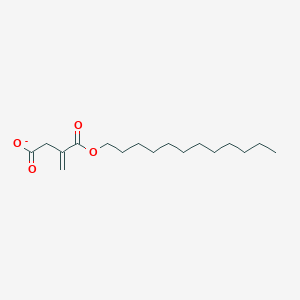

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dodecoxycarbonylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-17(20)15(2)14-16(18)19/h2-14H2,1H3,(H,18,19)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFVXVEOTVGKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621363 | |

| Record name | 3-[(Dodecyloxy)carbonyl]but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107615-60-1 | |

| Record name | 3-[(Dodecyloxy)carbonyl]but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mono Dodecyl Itaconate

Esterification Reactions of Itaconic Anhydride (B1165640) with Long-Chain Alcohols (Dodecanol)

The most prevalent and efficient method for the synthesis of Mono-dodecyl Itaconate is the ring-opening esterification of itaconic anhydride with dodecanol (B89629). scirp.orgresearchgate.netisca.me This reaction is highly chemoselective, favoring the attack of the alcohol on one of the carbonyl groups of the anhydride ring, which leads to the formation of the monoester with high selectivity. researchgate.net The process involves heating a mixture of itaconic anhydride and dodecanol. scirp.org This method is valued for its directness and ability to produce the monoester in high yields under relatively mild, solvent-limited conditions. researchgate.net

The reaction mechanism proceeds through the nucleophilic attack of the hydroxyl group from dodecanol on one of the electrophilic carbonyl carbons of the itaconic anhydride molecule. This opens the anhydride ring and forms a carboxylic acid group at one end and an ester group at the other, resulting in this compound.

Development of One-Step Synthesis Approaches

The esterification of itaconic anhydride with dodecanol is itself a one-step synthesis approach. scirp.orgisca.me Researchers have focused on refining this single-step process to maximize efficiency and product purity. Reports indicate that this direct approach, which involves simply reacting itaconic anhydride with a long-chain alcohol like dodecanol, can result in excellent yields, with some studies reporting up to 92% yield and high purity. isca.me The simplicity of this method, often not requiring complex catalysts or multi-step procedures, makes it an attractive option for the production of itaconate monoesters. isca.megoogle.com The final product is typically a white crystalline solid after purification. scirp.org

Reaction Parameter Optimization for High Purity and Yield

Optimizing reaction parameters is critical to maximizing the yield and purity of this compound. Key variables include temperature, reaction duration, reactant stoichiometry, and the use of catalysts.

Temperature plays a significant role in the reaction rate and product distribution. Different studies have employed various temperature regimes. For instance, one procedure involves dissolving dodecanol by heating it to 50°C before adding itaconic anhydride and then raising the temperature to 115°C for the reaction. scirp.org Another synthesis was conducted at a constant 80°C in an oil bath. isca.me It has been noted that at elevated temperatures, such as 130°C, the reaction can proceed very rapidly. google.com However, controlling the temperature is crucial, as excessively high temperatures can potentially lead to an increase in side products. google.com

Table 1: Reported Temperature and Duration for MDDI Synthesis

| Temperature (°C) | Duration | Notes | Source(s) |

|---|---|---|---|

| 130 | 20 minutes | Reaction proceeds rapidly. | google.com |

| 115 | 2 hours | Reaction conducted under a nitrogen atmosphere. | scirp.org |

| 90 | 2 hours | General elevated temperature for esterification. | google.com |

| 80 | 8 hours | Reaction performed in dry chloroform (B151607). | isca.me |

The duration of the synthesis is inversely related to the reaction temperature. As shown in the table above, a reaction at 130°C can reach completion in as little as 20 minutes, while a reaction at 90°C takes about 2 hours. google.com At a lower temperature of 80°C, the reaction time extends to 8 hours. isca.me The kinetics are such that at higher temperatures, the rate of esterification increases significantly, allowing for substantially shorter synthesis times. google.com

The stoichiometry of the reactants is a key factor in ensuring the selective formation of the monoester. For the synthesis of this compound from itaconic anhydride and dodecanol, the reaction is fundamentally stoichiometric with a 1:1 molar ratio. google.com However, in practice, a marginal excess of the long-chain alcohol is sometimes used to achieve high yields. isca.me

Table 2: Stoichiometric Ratios Used in MDDI Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Anhydride:Alcohol) | Notes | Source(s) |

|---|---|---|---|---|

| Itaconic Anhydride | Dodecanol | ~1:1.02 (0.044 mmol : 0.043 mol) | A slight excess of the anhydride was noted in this specific run. | scirp.orgresearchgate.net |

| Itaconic Anhydride | Dodecanol | 1:1 | The reaction is described as stoichiometric. | google.com |

A significant advantage of synthesizing this compound from itaconic anhydride is that the reaction can proceed efficiently without the need for catalysts or solvents. google.com The inherent reactivity of the anhydride ring with the alcohol is sufficient to drive the reaction to completion, particularly at elevated temperatures. google.com While catalysts are commonly employed in the synthesis of polyesters from itaconate diesters, such as the use of tin(II) ethylhexanoate or dibutyltin (B87310) dilaurate, they are not a requirement for the direct one-step mono-esterification of the anhydride. rsc.orgacs.orgresearchgate.net Similarly, radical initiators are not relevant for this type of esterification reaction, as it is not a polymerization process.

Polymerization and Copolymerization of Mono Dodecyl Itaconate

Homopolymerization Studies of Mono-Dodecyl Itaconate

The homopolymerization of MDI leads to the formation of poly(this compound), a comb-like polymer. smolecule.com These polymers, characterized by a flexible backbone and long pendant side chains, exhibit interesting solution properties. smolecule.com

Free radical polymerization is a common method for polymerizing vinyl monomers like MDI. The process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then react with monomer molecules, initiating a chain reaction that leads to the formation of high molecular weight polymers.

However, the free radical polymerization of itaconic acid and its derivatives can be challenging, often resulting in low monomer conversions and low molecular weight polymers. helmholtz-berlin.de This is attributed to the steric hindrance caused by the bulky ester groups and the potential for chain transfer reactions. Despite these challenges, studies have successfully demonstrated the free radical polymerization of MDI. For instance, the polymerization of MDI has been carried out in bulk under a nitrogen atmosphere using initiators like 2,2'-azobisisobutyronitrile (AIBN).

Emulsion polymerization is a type of radical polymerization that is carried out in an emulsion, with the monomer dispersed in a continuous phase, typically water. This technique can overcome some of the limitations of bulk and solution polymerization, often leading to higher monomer conversions and higher molecular weight polymers. helmholtz-berlin.de

In the case of itaconates, emulsion polymerization has been explored as a method to achieve high monomer conversions. helmholtz-berlin.de Studies have investigated the use of various initiators and emulsifiers to optimize the polymerization of mono-alkyl itaconates, including MDI. helmholtz-berlin.de For example, a combination of the initiator VA-044 and the emulsifier sodium dodecyl sulfate (B86663) (SDS) has been shown to be effective for the emulsion polymerization of itaconate esters. helmholtz-berlin.de The choice of emulsifier is critical, and its hydrophilic-lipophilic balance (HLB) value plays a significant role in the stability of the emulsion and the success of the polymerization. helmholtz-berlin.de For instance, Triton X-405, with a high HLB value, has been used in emulsion polymerizations. helmholtz-berlin.de

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. MDI can be copolymerized with various comonomers to create materials with a wide range of properties.

MDI can be copolymerized with di-alkyl itaconates to produce copolymers with varying properties. For example, copolymers of mono-n-pentyl itaconate and di-n-pentyl itaconate have been synthesized and their compositions determined by potentiometric titration. stir.ac.uk The incorporation of both mono- and di-esters of itaconic acid allows for the fine-tuning of the polymer's characteristics.

Reactivity ratios are parameters that describe the relative reactivity of two monomers in a copolymerization reaction. They are crucial for predicting the composition of the resulting copolymer. The reactivity ratios for the copolymerization of mono-n-alkyl itaconates with styrene (B11656) have been reported. scielo.org For the copolymerization of mono-n-alkyl itaconates (with alkyl chains ranging from C6 to C12) with styrene, the reactivity ratios indicate the tendency for the monomers to be incorporated into the polymer chain. scielo.org

Table 1: Reactivity Ratios for the Copolymerization of Mono-n-alkyl Itaconates (M1) with Styrene (M2)

| Mono-n-alkyl Itaconate | r1 | r2 |

|---|---|---|

| Mono-n-hexyl itaconate | 0.12 | 0.55 |

| Mono-n-octyl itaconate | 0.10 | 0.60 |

| Mono-n-decyl itaconate | 0.08 | 0.65 |

| Mono-n-dodecyl itaconate | 0.07 | 0.70 |

Data sourced from scientific literature. scielo.org

The data in Table 1 shows that the reactivity ratio for styrene (r2) is consistently higher than that for the mono-n-alkyl itaconates (r1), indicating that styrene is more readily incorporated into the copolymer chain under these conditions.

The copolymerization of MDI with other vinyl monomers leads to the formation of comb-like copolymers. These polymers consist of a backbone with pendant long alkyl chains. The synthesis of comb-like copolymers of n-alkyl monoitaconates and styrene has been reported. researchgate.net These copolymers exhibit properties that are influenced by the length of the alkyl side chains. For instance, widely spaced comb-like polymers, where the side chains appear on every four main-chain carbon atoms, have been synthesized by copolymerizing monomers like styrene with long-chain alkyl acrylates, methacrylates, or dialkyl itaconates. scispace.com The long alkyl side chains of these copolymers can crystallize, and the extent of this crystallization is influenced by the flexibility of the polymer main chain. scispace.com

Functionalization and Post Polymerization Modification of Poly Mono Dodecyl Itaconate

Strategies for Incorporating Additional Functionalities

The strategic incorporation of new functionalities onto the PDI backbone is primarily achieved through the addition of nucleophiles to the pendant double bonds. This approach allows for the creation of a diverse range of functionalized polyesters from a single parent polymer. The choice of nucleophile dictates the resulting functionality and, consequently, the modified polymer's properties.

Key strategies include:

Thiol-Michael Addition: Thiols are highly effective nucleophiles for Michael addition to the itaconate double bond. This reaction is often quantitative and can be carried out under mild conditions. rsc.orgacs.org A variety of thiols, including alkyl thiols, thioglycerol, and cysteine derivatives, can be used to introduce hydroxyl, carboxyl, and other functional groups. rsc.org

Aza-Michael Addition: Amines can also be added to the itaconate backbone via aza-Michael addition. This introduces nitrogen-containing functionalities, which can alter properties such as hydrophilicity and thermal behavior. rsc.orgfrontiersin.org Both primary and secondary amines have been successfully utilized for this purpose. acs.orgfrontiersin.org The reaction with primary amines can sometimes lead to self-degradable polyesters through intramolecular cyclization. acs.orgfigshare.com

Catalysis to Enhance Reaction Efficiency: A significant challenge in the aza-Michael addition to itaconate polyesters is the potential for isomerization of the itaconate to the less reactive mesaconate form, leading to long reaction times. frontiersin.orgfrontiersin.org To overcome this, catalysts such as iodine on acidic alumina (B75360) have been investigated and shown to dramatically reduce reaction times. frontiersin.org

The versatility of these strategies allows for the systematic tuning of PDI's properties, including its glass transition temperature, polarity, and biodegradability. frontiersin.org

Michael Addition Reactions on Unsaturated Polyester (B1180765) Backbones

The Michael addition reaction is a cornerstone of the post-polymerization modification of PDI. The exo-chain double bond in the itaconate repeating unit serves as an electrophilic Michael acceptor, readily reacting with a wide array of nucleophilic Michael donors.

The general scheme for the Michael addition on the PDI backbone can be represented as follows:

PDI Backbone + Michael Donor → Functionalized PDI

A variety of organic thiols and amines have been shown to quantitatively add to the exo-chain double bonds of poly(alkylene itaconate)s, a class of polymers to which PDI belongs. rsc.org For instance, research on similar itaconate polyesters has demonstrated the successful addition of mercaptans like 3-mercapto-1,2-propanediol, benzyl (B1604629) mercaptan, and dodecyl mercaptan, as well as amines like piperidine. acs.orgfigshare.com These modifications were achieved without degradation of the polyester backbone. acs.orgfigshare.com

Long reaction times, sometimes extending to several days, have been reported for the addition of thiols and amines to poly(dodecyl itaconate) unsaturated polyesters (UPEs). frontiersin.orgnih.gov However, the use of catalysts can significantly accelerate these reactions. For example, iodine on acidic alumina has been shown to be an effective and reusable heterogeneous catalyst for the aza-Michael addition of diethylamine (B46881) to an itaconate polyester, achieving over 70% addition after just 4 hours. frontiersin.org

Below is a table summarizing various Michael addition reactions performed on itaconate polyesters, which are analogous to the reactions that can be performed on PDI.

| Michael Donor | Catalyst/Conditions | Resulting Functionality | Reference |

| 3-mercapto-1,2-propanediol | Not specified | Diol | acs.orgfigshare.com |

| Benzyl mercaptan | Not specified | Benzyl thioether | acs.orgfigshare.com |

| Dodecyl mercaptan | Not specified | Dodecyl thioether | acs.orgfigshare.com |

| Piperidine | Not specified | Piperidinyl | acs.orgfigshare.com |

| Diethylamine | Iodine on acidic alumina | Diethylamino | frontiersin.org |

| N-methylbenzylamine | Not specified | N-methylbenzylamino | rsc.org |

| Diallyl amine | Not specified | Diallylamino | rsc.org |

| Proline | Not specified | Proline ester | rsc.org |

Derivatization of Poly(Mono-Dodecyl Itaconate) for Specific Applications

The ability to derivatize PDI through post-polymerization modification opens up a wide range of potential applications. By carefully selecting the functional group to be introduced, the polymer can be tailored for specific uses.

For example, the introduction of hydrophilic groups, such as hydroxyls via the addition of thioglycerol, can modify the polymer's solubility and make it suitable for biomedical applications where interaction with aqueous environments is required. rsc.org The addition of amine pendants has been shown to tune the hydrophilicity of itaconate polyester gels. frontiersin.org

Furthermore, the derivatization of PDI with specific amino acids, like proline or cysteine derivatives, can introduce biorecognition sites or moieties that can interact with biological systems. rsc.org This could be leveraged in areas such as drug delivery or tissue engineering.

The modification of itaconate polyesters with primary amines has also been explored to create self-degradable materials. acs.orgfigshare.com For instance, the modification of an itaconate polyester with sec-butylamine (B1681703) resulted in a secondary amine functionalized polymer that was stable at low temperatures but underwent self-degradation at elevated temperatures through intramolecular cyclization, forming a five-membered lactam. acs.orgfigshare.com This "on-demand" degradation is a highly sought-after property for transient medical implants or environmentally friendly plastics.

The table below outlines potential applications based on the derivatization of PDI.

| Derivatizing Agent | Introduced Functionality | Potential Application | Reference |

| Thioglycerol | Hydroxyl groups | Hydrophilic materials, biomedical applications | rsc.org |

| Cysteine derivatives | Carboxyl and amino groups | Bioconjugation, drug delivery | rsc.org |

| Primary amines (e.g., sec-butylamine) | Secondary amine, leading to lactam formation | Self-degradable polymers, transient medical devices | acs.orgfigshare.com |

| Diethyl amine | Tertiary amine | pH-responsive materials, gene delivery | frontiersin.org |

Research on Applications of Mono Dodecyl Itaconate and Its Polymeric Derivatives

Advanced Polymeric Materials Development

The incorporation of mono-dodecyl itaconate into polymer chains can significantly influence the final properties of the material, such as adhesion, flexibility, and hydrophobicity. This has led to its investigation in various fields of polymer science, including the formulation of resins, coatings, plastics, elastomers, synthetic fibers, adhesives, and sealants.

Formulation of Resins and Coatings

This compound and its derivatives are explored as components in the formulation of various resins and coatings, including alkyd resins and UV-curable systems. The presence of the dodecyl chain can enhance hydrophobicity, which is a desirable property for protective coatings. Furthermore, the carboxylic acid group can improve adhesion to different substrates and can be used for further cross-linking reactions.

Research has shown that monoesters of itaconic acid can be viable alternatives to acrylic acid in the creation of UV-curing materials. acs.org The mono-esterification of itaconic acid is a strategy to overcome the limiting effect of the two carboxylic acid groups on radical polymerization. acs.org While specific performance data for this compound in commercial coating formulations is not widely published, related compounds like other itaconate esters are used. For instance, itaconic acid is used in the synthesis of itaconic acid modified alkyd resins. researchgate.net The application of itaconate-based surfactants has also been explored in UV-curable coatings. researchgate.net

Synthesis of Plastics and Elastomers

In the realm of plastics and elastomers, itaconate-based polymers are gaining attention as sustainable alternatives to petroleum-based materials. Poly(dodecyl itaconate) is a polyester (B1180765) that can be synthesized through a two-step, one-pot melt polycondensation process. epdf.pub This polymer forms rubber-like materials upon crosslinking and has been investigated for applications in tissue engineering as a drug delivery hydrogel. researchgate.net

The synthesis of poly(this compound) results in a comb-like polymer structure with interesting solution properties. epdf.pub The presence of the long dodecyl side chains influences the polymer's flexibility and solution behavior. Studies comparing poly(methyl dodecyl itaconate) to poly(mono dodecyl itaconate) have highlighted the specific influence of the free carboxylic group in the monoester on the polymer's properties. researchgate.netgoogle.com

Itaconate-based elastomers, such as those derived from the copolymerization of itaconate esters with dienes like butadiene, have shown mechanical properties comparable to traditional synthetic rubbers. scirp.org While much of the research has focused on dialkyl itaconates, the principles can be extended to mono-alkyl itaconates like this compound to tailor properties such as polarity and reactivity. The esterification of itaconic acid with an alcohol, followed by copolymerization, is a common strategy to produce these elastomers.

| Polymer Type | Synthesis Method | Key Findings |

| Poly(dodecyl itaconate) | Two-step, one-pot melt polycondensation | Forms rubber-like polymers upon crosslinking; investigated for drug delivery. researchgate.net |

| Poly(this compound) | Polymerization of this compound | Results in a comb-like polymer with unique solution properties. epdf.pub |

| Itaconate-based elastomers | Redox-initiated emulsion polymerization | Mechanical properties can be tuned by varying the itaconate ester. |

Production of Synthetic Fibers

While direct research on the use of this compound in the production of synthetic fibers is limited, the broader class of itaconic acid derivatives has been identified for use in their manufacture. researchgate.net Itaconic acid is a known comonomer in the synthesis of polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fibers.

The introduction of itaconic acid or its monoesters, such as monobutyl itaconate (MBI), into the PAN polymer chain can influence the thermal stabilization process, which is a critical step in carbon fiber production. The presence of the carboxylic acid group can initiate cyclization at lower temperatures, affecting the properties of the resulting carbon fiber. It is plausible that this compound could be used in a similar capacity to modify the properties of synthetic fibers, potentially imparting increased hydrophobicity or altered thermal behavior due to its long alkyl chain.

Adhesives and Sealants Technology

The unique chemical structure of this compound makes it a candidate for use in adhesive and sealant formulations. The carboxylic acid group can promote adhesion to various surfaces, while the dodecyl chain can contribute to the viscoelastic properties required for applications like pressure-sensitive adhesives (PSAs).

Patents have described adhesive formulations for paper that include polymers made from monomers such as esters of itaconic acid. Furthermore, aqueous compositions suitable as sealants or adhesives have been formulated with itaconic acid amides and other derivatives. While these applications often mention itaconic acid and its diesters, the use of mono-alkyl itaconates is also contemplated. For instance, a patent for emulsion polymerization of itaconic acid esters mentions that the polymerization of dialkyl itaconates can proceed in the presence of a mono-alkyl itaconate. The Code of Federal Regulations also lists substances for use as components of adhesives, which include reactants for polyester and polyurethane resins that could potentially involve itaconate-based monomers.

Surfactant and Emulsifier Science

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, makes it an effective surface-active agent. Its polymerizable nature adds another layer of functionality, allowing it to be incorporated directly into polymer backbones.

Design and Application as Polymerizable Surfactants (Surfmers)

This compound (MDDI) is a well-documented example of a polymerizable surfactant, often referred to as a "surfmer." Surfmers are molecules that act as both a surfactant and a comonomer in a polymerization reaction. When used in emulsion polymerization, they can become covalently bonded to the polymer particles, which can lead to improved latex stability and reduced migration of free surfactant in the final product.

MDDI has been synthesized by reacting itaconic anhydride (B1165640) with dodecanol (B89629). It has been successfully used in the emulsion polymerization of styrene (B11656), leading to the formation of stable polystyrene latexes. The use of itaconate-based surfmers like MDDI is considered an accessible method for preparing emulsions with tailored particle sizes and surface functionalities. epdf.pub In some applications, dodecyl itaconate has been used as a dispersant for carbon nanotubes in aqueous solutions for the production of CNT-based paper. google.com

| Property | Value/Observation | Reference |

| Synthesis | Reaction of itaconic anhydride and dodecanol | |

| Function | Anionic polymerizable surfactant (surfmer) | |

| Application in Emulsion Polymerization | Used in the synthesis of stable polystyrene latexes | |

| Dispersant Application | Used to create mono-dispersed carbon nanotubes in water | google.com |

Investigation of Anionic Micelle Formation and Behavior

This compound, an ester derived from itaconic acid, functions as a unique anionic surfactant, particularly in an alkaline aqueous medium. scirp.orgresearchgate.netisca.in The structure of this compound is amphiphilic, possessing a hydrophilic carboxylate head group and a hydrophobic 12-carbon dodecyl tail. This dual nature allows it to reduce surface tension and form micelles in solution. isca.me In its non-ionized form, the monoester has limited solubility, but upon dissolution in a sodium hydroxide (B78521) (NaOH) solution, it forms sodium dodecyl itaconate, which readily generates anionic micelles. isca.in

The formation of these micelles is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). nanoscience.com Below the CMC, surfactant molecules primarily adsorb at the liquid-air interface. Above the CMC, the interface becomes saturated, and the molecules aggregate into spherical structures called micelles, with their hydrophobic tails forming the core and their hydrophilic heads facing the aqueous environment. nanoscience.comnih.gov

The CMC is a critical parameter for characterizing surfactants. Research on a series of sodium n-alkyl itaconate monoesters, including the C12 dodecyl variant, has determined their CMC values through methods such as specific conductance and UV absorbance measurements. isca.inisca.me Studies show a clear relationship between the length of the hydrophobic alkyl chain and the CMC. As the chain length increases, the hydrophobicity of the molecule increases, leading to a decrease in the CMC value because micelle formation becomes more energetically favorable. isca.me The concentration of NaOH in the medium also influences micellization; an increase in NaOH concentration can lead to a slight increase in the CMC. isca.in

The unique properties of this compound, including the presence of a polymerizable double bond, have made it a subject of interest as a "surfmer"—a surfactant that can also act as a monomer in polymerization reactions. isca.menih.gov

| Surfactant (Alkyl Chain) | Critical Micelle Concentration (CMC) Range (mM) | Conditions | Reference |

|---|---|---|---|

| Sodium Decyl (C10) Itaconate | Decreases with chain length | Aqueous NaOH Solution, 25°C | isca.me |

| Sodium Dodecyl (C12) Itaconate | Data consistent with trend | Aqueous NaOH Solution, 25°C | isca.in, isca.me |

| Sodium Tetradecyl (C14) Itaconate | Data consistent with trend | Aqueous NaOH Solution, 25°C | isca.me |

| Sodium Hexadecyl (C16) Itaconate | Data consistent with trend | Aqueous NaOH Solution, 25°C | isca.me |

Evaluation of Wetting and Emulsifying Properties

The amphiphilic nature of this compound underpins its effectiveness as both a wetting and emulsifying agent. Its ability to form micelles and reduce surface tension allows it to facilitate the mixing of immiscible liquids, such as oil and water, to form stable emulsions. isca.in

The emulsifying capability of this compound has been demonstrated in its application as a polymerizable surfactant (surfmer) in the emulsion polymerization of styrene. nih.gov In this process, the surfactant stabilizes the monomer droplets within the aqueous phase, allowing polymerization to occur, resulting in the formation of a stable polymer latex.

Furthermore, dodecyl itaconate has proven to be a highly capable dispersant, which is a direct application of its wetting properties. In one study, it was used to prepare mono-dispersed carbon nanotubes (CNTs) in an aqueous solution. scirp.orgresearchgate.net The surfactant molecules adsorb onto the surface of the hydrophobic CNTs, preventing them from bundling together and allowing for a stable, homogeneous dispersion in water. scirp.org Researchers in this study noted that the double bond moiety near the hydrophilic head-group played a significant role in achieving this mono-dispersion. scirp.orgresearchgate.net This application highlights its ability to wet the surface of a solid material and stabilize it within a liquid medium, a key characteristic for advanced material formulations. scirp.org

Biomedical and Biotechnological Research (Contextual Relevance of Itaconate Derivatives)

Development of Degradable Polyester Materials for Sustained Release

A significant area of research involves incorporating itaconic acid into the backbone of biodegradable polyesters, creating materials capable of sustained therapeutic release. acs.org A notable example is the development of poly(dodecyl itaconate) (poly[IA-DoD]), synthesized through the polycondensation of dodecanediol (B3190140) and a dimethyl itaconate monomer. acs.orgacs.org This polyester is designed to release itaconic acid (IA) in a controlled manner through hydrolytic degradation. acs.org This approach offers a high loading capacity, as IA constitutes a significant portion of the material's mass, and allows for tunable release kinetics. acs.org

These IA-releasing polyesters have been investigated for their potential in treating chronic fibrotic diseases. acs.orgacs.org Research has shown that the degradation products of poly[IA-DoD], which include IA and water-soluble IA-containing oligomers, can effectively modulate the behavior of profibrotic macrophages and fibroblasts. acs.orgacs.org This polymer-based delivery system offers a promising strategy for long-term, localized delivery of the anti-inflammatory and antifibrotic IA into a specific microenvironment. acs.org

In a related approach, microparticles (MPs) made from a poly(itaconate-co-dodecanediol) polymer have been developed for the intracellular delivery of IA. researchgate.netnih.gov These micron-scale spheres can be phagocytosed by macrophages, after which they degrade intracellularly, releasing IA directly within the target cell. researchgate.netnih.gov This method overcomes challenges associated with the delivery of the highly polar IA molecule and has been shown to regulate inflammatory targets within macrophages. nih.gov Other research has explored various itaconic acid-based copolymers and hydrogels for the controlled delivery of different drugs, such as metronidazole (B1676534) and ibuprofen, further establishing the versatility of itaconate derivatives in sustained release applications. nih.govwu.ac.th

Application in Tissue Engineering and Regenerative Medicine (e.g., Hydrogels, Cellular Scaffolds)

Itaconate and its derivatives are increasingly being used to create advanced biomaterials for tissue engineering and regenerative medicine. mdpi.com While this compound itself is primarily studied as a surfactant or polyester monomer, the broader family of itaconate-based polymers is used to fabricate hydrogels and cellular scaffolds that mimic the native extracellular matrix. mdpi.comtuni.firesearchgate.net

Hydrogels, which are water-swollen polymer networks, made from itaconic acid and other biocompatible polymers like gelatin, poly(ethylene glycol) (PEG), and pluronic, have been developed for various applications. nih.govnih.govnih.govnih.gov These hydrogels often exhibit stimuli-responsive properties, such as sensitivity to pH, which can be harnessed for controlled drug delivery. nih.gov For example, an injectable hydrogel loaded with 4-octyl itaconate (4-OI), a cell-permeable derivative of itaconic acid, was shown to enhance cartilage regeneration by regulating macrophage polarization in the inflammatory microenvironment. nih.gov Similarly, a multifunctional hydrogel containing 4-OI was developed to promote bone regeneration in diabetic bone defects by exerting antioxidant and other protective effects. nih.gov

In addition to hydrogels, itaconate-based polyesters are used to create three-dimensional porous scaffolds. A scaffold synthesized from poly(glycerol sebacic itaconic acid) demonstrated proper cytocompatibility and cell attachment, indicating its potential as a candidate for soft tissue engineering. researchgate.net The incorporation of the itaconate monomer provides functional C=C double bonds that can be used for further modification or cross-linking, allowing for the fine-tuning of the scaffold's mechanical properties and degradation profile. mdpi.com These examples underscore the potential of itaconate-based materials to serve as advanced platforms for guiding tissue repair and regeneration. researchgate.netresearchgate.net

Immunomodulatory and Anti-inflammatory Properties of Itaconate and its Esters

Itaconate, once primarily known for its industrial uses, is now recognized as a potent endogenous regulator of the immune system. nih.gov Produced in large amounts by activated macrophages, itaconate and its cell-permeable ester derivatives, such as dimethyl itaconate (DI) and 4-octyl itaconate (4-OI), exhibit powerful anti-inflammatory and immunomodulatory effects. nih.govfrontiersin.orgportlandpress.com

The anti-inflammatory actions of itaconate are mediated through multiple mechanisms:

Activation of Nrf2: Itaconate and its derivatives can activate the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. frontiersin.orgportlandpress.com This activation leads to the expression of antioxidant genes, helping to mitigate oxidative stress associated with inflammation. frontiersin.org

Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Due to its structural similarity to the TCA cycle intermediate succinate, itaconate acts as a competitive inhibitor of the enzyme SDH. nih.govjci.org This inhibition leads to the accumulation of succinate, which can have complex effects on inflammatory signaling, and also modulates cellular metabolism. nih.gov

Inhibition of the NLRP3 Inflammasome: Itaconate derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key protein complex responsible for the production of potent pro-inflammatory cytokines like IL-1β. portlandpress.comdovepress.com

Modulation of Glycolysis: By targeting enzymes like GAPDH, itaconate and 4-OI can inhibit glycolysis, which is a critical metabolic pathway for the pro-inflammatory activity of macrophages. portlandpress.com

The sustained release of itaconate from degradable poly(dodecyl itaconate) materials has been shown to effectively modulate profibrotic macrophage responses, highlighting a direct link between the polymer and immunomodulation. acs.orgacs.org These multifaceted mechanisms make itaconate and its derivatives promising therapeutic agents for a wide range of inflammatory and autoimmune diseases. nih.govfrontiersin.orgmdpi.com

Itaconate stands at a critical nexus between cellular metabolism and immune function, acting as a key regulator of macrophage immunometabolism. frontiersin.orgtandfonline.com Macrophages undergo profound metabolic reprogramming upon activation. Pro-inflammatory (M1) macrophages typically enhance glycolysis and have a disrupted tricarboxylic acid (TCA) cycle, which leads to the accumulation of specific metabolites, including itaconate. tandfonline.com The enzyme responsible for itaconate synthesis, ACOD1 (encoded by the Irg1 gene), is highly upregulated in activated macrophages. nih.govtandfonline.com

Itaconate and its derivatives actively shape the metabolic and functional phenotype of macrophages. By inhibiting SDH, itaconate directly alters the TCA cycle and mitochondrial respiration. nih.govfrontiersin.org This metabolic shift has significant consequences for the macrophage's inflammatory status. For instance, itaconate is known to promote the transition of macrophages from a pro-inflammatory M1 state to an anti-inflammatory and tissue-reparative M2 phenotype. researchgate.net

Cell-permeable esters like 4-octyl itaconate (4-OI) have been instrumental in elucidating these mechanisms. frontiersin.org Studies using 4-OI have confirmed its ability to activate the Nrf2 antioxidant pathway and inhibit pro-inflammatory cytokine production in macrophages. frontiersin.org Research using an injectable hydrogel loaded with 4-OI demonstrated that it could promote M2 macrophage polarization both in vitro and in vivo, leading to reduced inflammation and enhanced cartilage regeneration. nih.gov This direct regulation of macrophage metabolism and polarization is central to the therapeutic potential of itaconate and its derivatives in controlling inflammation and promoting tissue repair. frontiersin.orgresearchgate.net

Inhibition of Succinate Dehydrogenase (SDH) Activity

A primary mechanism by which itaconate and its derivatives exert their effects is through the inhibition of the enzyme Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II of the electron transport chain. nih.gov Due to its structural similarity to succinate, the natural substrate of SDH, itaconate acts as a competitive inhibitor. jci.orgrsc.org This inhibition blocks the oxidation of succinate to fumarate (B1241708) within the Krebs cycle. jci.orgfrontiersin.org

The consequences of SDH inhibition by itaconate are significant for cellular metabolism and inflammatory signaling. This action leads to an accumulation of succinate, which has been shown to put pro-inflammatory macrophages into a holding pattern. nih.govfrontiersin.org Furthermore, SDH inhibition by itaconate is linked to a reduction in the production of mitochondrial reactive oxygen species (ROS), which are key drivers of inflammation and cellular damage. jci.orgfrontiersin.org Studies using itaconate derivatives like 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI) have confirmed that they effectively inhibit SDH, leading to succinate accumulation and subsequent anti-inflammatory effects. frontiersin.org This mechanism is considered crucial for the immunoregulatory properties of itaconate and is a key rationale for developing polymeric delivery systems like poly(dodecyl itaconate). acs.orgresearchgate.net

Table 1: Research Findings on Itaconate Derivatives and SDH Inhibition

| Derivative | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Itaconate | Macrophages | Acts as a competitive inhibitor of SDH, leading to succinate accumulation. | nih.govjci.org |

| Itaconate | In vivo (Ischemia-Reperfusion) | Exerts anti-inflammatory effects through SDH inhibition. | nih.gov |

| 4-Octyl Itaconate (4-OI) | C2C12 Myoblasts | Inhibits SDH activity and causes succinate to accumulate. | frontiersin.org |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathways

Itaconate and its cell-permeable derivatives are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant and anti-inflammatory responses. nih.govcam.ac.uk The mechanism involves the chemical property of itaconate as a mild electrophile, which allows it to modify proteins by alkylating specific cysteine residues through a process called Michael addition. cam.ac.ukdundee.ac.uk

The key target for this modification is the Kelch-like ECH-associated protein 1 (KEAP1), which under normal conditions binds to Nrf2 and targets it for degradation. nih.govdundee.ac.uk Research has shown that itaconate and its derivative, 4-octyl itaconate (4-OI), directly alkylate multiple cysteine residues on KEAP1 (including C151, C257, C273, C288, and C297). nih.govcam.ac.uknih.gov This alkylation prevents KEAP1 from mediating Nrf2 degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase 1 (HMOX1). dundee.ac.ukportlandpress.com This activation of the Nrf2 pathway is considered essential for the anti-inflammatory action of itaconate. nih.govcam.ac.uk

Table 2: Itaconate Derivatives and Nrf2 Pathway Activation

| Compound | Mechanism | Target Protein | Key Downstream Effect | Reference(s) |

|---|---|---|---|---|

| Itaconate | Alkylation of cysteine residues | KEAP1 | Nrf2 accumulation and activation of antioxidant genes. | nih.govcam.ac.uk |

| 4-Octyl Itaconate (4-OI) | Alkylation of C151, C257, C273, C288, C297 | KEAP1 | Potent activation of Nrf2, leading to anti-inflammatory effects. | nih.govnih.gov |

Modulation of Inflammasome Activation

A significant anti-inflammatory function of itaconate and its derivatives is the inhibition of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. nih.gov

Research demonstrates that itaconate can directly modify NLRP3 through cysteine alkylation, which prevents the inflammasome's assembly and activation. frontiersin.orgnih.gov Both itaconate and its derivative 4-octyl itaconate (4-OI) have been shown to inhibit NLRP3 inflammasome activation without affecting other inflammasomes like AIM2 or NLRC4. nih.gov Conversely, macrophages that are genetically unable to produce itaconate (Irg1-/-) exhibit increased NLRP3 activation. nih.gov Furthermore, itaconate has been shown to establish tolerance to late NLRP3 inflammasome activation after prolonged inflammatory stimulation, preventing excessive pyroptotic cell death and tissue damage. nih.gov This targeted inhibition of a key inflammatory pathway makes itaconate-releasing materials like poly(dodecyl itaconate) promising for treating NLRP3-driven diseases. nih.gov

Impact on Type I Interferon Production

The role of itaconate in regulating type I interferon (IFN) production is complex, with research revealing divergent effects between unmodified itaconate and its esterified derivatives. jci.org This distinction is critical for understanding its immunomodulatory functions.

Several studies using cell-permeable derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) reported a strong decrease in the expression of type I IFN-related genes and a reduction in IFN-β secretion in activated macrophages. jci.orgnih.govsemanticscholar.org This has led to the suggestion that itaconate limits the type I IFN response, potentially through the activation of Nrf2 or other pathways, creating a negative feedback loop. nih.govcam.ac.ukcam.ac.uk

However, more recent and comparative studies have found that unmodified itaconate has the opposite effect. jci.orgnih.gov Endogenous itaconate, produced by macrophages, appears necessary for the robust induction of type I IFNs in response to stimuli like lipopolysaccharide (LPS). jci.org Treatment with exogenous, underivatized itaconate was found to rescue or even boost type I IFN production, while its derivatives suppressed it. jci.orgresearchgate.netspringernature.com One proposed mechanism is that itaconate's inhibition of SDH leads to the release of mitochondrial RNA, which in turn drives type I IFN production. nih.govnih.gov This highlights that while derivatives like those released from poly(dodecyl itaconate) have clear anti-inflammatory effects, the precise impact on interferon signaling may differ from that of the derivatives most commonly studied in isolation.

Table 3: Comparative Effects on Type I Interferon (IFN-β) Production

| Compound | Effect on IFN-β Secretion | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Unmodified Itaconate | Enhances/Boosts | Inhibition of SDH leading to mtRNA release; Inhibition of PRDX5. | jci.orgresearchgate.netspringernature.comnih.govnih.gov |

| 4-Octyl Itaconate (4-OI) | Inhibits/Suppresses | Nrf2 activation; Inhibition of AKT signaling. | jci.orgnih.govresearchgate.net |

Antimicrobial Mechanisms against Pathogens

Beyond its immunomodulatory roles, itaconate possesses direct antimicrobial properties. scholaris.camcgill.ca This function is substantiated by the high concentrations of itaconate found within the phagolysosomes of macrophages, the very compartments where pathogens are contained. scholaris.cabiorxiv.org

The primary antimicrobial mechanism of itaconate is the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt. scholaris.canih.gov This metabolic pathway is crucial for many pathogenic bacteria, such as Mycobacterium tuberculosis and Salmonella enterica, as it allows them to utilize fatty acids as a carbon source, a common scenario during infection. nih.govresearchgate.net By inhibiting ICL, itaconate effectively disrupts the pathogen's metabolism, hindering its growth and survival. scholaris.canih.gov The effectiveness of itaconate as an antimicrobial agent is synergistically enhanced in acidic environments, such as that of the phagolysosome. biorxiv.org The fact that some successful pathogens have evolved specific enzymes to degrade itaconate further underscores its importance as a host defense mechanism. biorxiv.orgnih.gov

Potential in Drug Delivery Systems

The therapeutic potential of itaconic acid is hampered by its high polarity and rapid clearance from the body, which necessitates high concentrations to achieve an intracellular effect. nih.gov To overcome these limitations, researchers have developed polymeric drug delivery systems, with poly(dodecyl itaconate) (poly[IA-DoD]) emerging as a leading example. acs.org

Poly(dodecyl itaconate) is a biodegradable polyester synthesized from itaconic acid and 1,12-dodecanediol. acs.org This design incorporates the itaconate molecule directly into the polymer backbone, allowing for a high drug-loading capacity. acs.org The polymer is formulated into microparticles that can be phagocytosed by immune cells like macrophages. nih.govdntb.gov.ua Once inside the cell, the polyester backbone undergoes gradual degradation, providing a sustained, long-term release of itaconic acid and water-soluble itaconate-containing oligomers directly at the site of action. acs.orgnih.gov

This approach has shown significant promise in modulating pro-fibrotic and pro-inflammatory behavior in macrophages and fibroblasts, suggesting that polymer-based delivery systems like poly(dodecyl itaconate) are a viable strategy for treating chronic inflammatory and fibrotic diseases. acs.orgacs.org

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Poly(dodecyl itaconate) | poly(IA-DoD) |

| Itaconic Acid | IA, Itaconate |

| Dimethyl Itaconate | DMI |

| 4-Octyl Itaconate | 4-OI |

| Succinate Dehydrogenase | SDH |

| Nuclear Factor Erythroid 2-Related Factor 2 | Nrf2 |

| Kelch-like ECH-associated protein 1 | KEAP1 |

| NLR family pyrin domain containing 3 | NLRP3 |

| Interleukin-1β | IL-1β |

| Type I Interferon | IFN-I |

| Isocitrate Lyase | ICL |

| Lipopolysaccharide | LPS |

Analytical and Characterization Methodologies in Mono Dodecyl Itaconate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of mono-dodecyl itaconate, providing detailed information about its chemical structure and functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the synthesis and structure of this compound. It provides precise information about the chemical environment of protons within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton groups are observed. The synthesis involves the ring-opening of itaconic anhydride (B1165640) by dodecanol (B89629), leading to characteristic shifts in the proton signals. For instance, the vinylic protons of the itaconate moiety, which appear at 6.57 and 5.92 ppm in the parent itaconic acid anhydride, shift to approximately 6.45 and 5.82 ppm after reacting with dodecanol to form the monoester. scirp.orgscirp.org This shift is attributed to the change in the electronic environment adjacent to the double bond following the opening of the anhydride ring. scirp.org

Furthermore, the proton signal for the methylene (B1212753) group adjacent to the newly formed ester linkage (-O-CH₂-) typically appears as a triplet around 4.07 ppm. isca.in The methylene protons of the dodecyl chain (-CH₂-)n present a broad singlet at approximately 1.26 ppm, while the terminal methyl group (-CH₃) shows a triplet at around 0.87 ppm. isca.in The methylene protons adjacent to the carbonyl group (-C(=C)–CH₂-C(O)-) are observed around 3.32-3.37 ppm. scirp.orgisca.in These specific chemical shifts and their integrations provide definitive evidence for the successful synthesis of this compound. scirp.orgscirp.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic Protons (=CH₂) | ~6.31-6.45 | Singlet |

| Vinylic Protons (=CH₂) | ~5.69-5.82 | Singlet |

| Ester Methylene (-O-CH₂-) | ~4.07 | Triplet |

| Methylene adjacent to Carbonyl (-CH₂-C=O) | ~3.32 | Singlet |

| Dodecyl Chain Methylenes (-(CH₂)₉-) | ~1.26 | Broad Singlet |

| Terminal Methyl (-CH₃) | ~0.87 | Triplet |

Data sourced from multiple studies for representative values. isca.in

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound, confirming the esterification process. The FT-IR spectrum provides evidence of the key chemical bonds by showing their characteristic absorption frequencies.

Key vibrational bands confirm the structure of the synthesized product. A crucial indicator is the appearance of a peak corresponding to the C=C double bond stretching vibration, typically found around 1630 cm⁻¹. scirp.org The successful formation of the monoester is further evidenced by the presence of strong absorption bands for the carbonyl (C=O) groups. The spectrum often shows bimodal carbonyl absorbance due to the presence of both the ester carbonyl group (around 1739 cm⁻¹) and the remaining carboxylic acid carbonyl group (around 1655 cm⁻¹). researchgate.net The broad absorption band observed in the range of 3445–3200 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. researchgate.net The presence of these specific peaks in the FT-IR spectrum confirms that the ring of the itaconic anhydride has opened and an ester linkage has been formed, while a free carboxylic acid group remains. scirp.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3445–3200 | Broad |

| C-H Stretch (Aliphatic) | ~2923 | Sharp |

| C=O Stretch (Ester) | ~1739 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 - 1685 | Strong |

| C=C Stretch (Alkene) | ~1630 | Medium |

Data compiled from representative research findings. scirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly the π-π* transitions associated with the conjugated system of the double bond and carbonyl group.

Studies on itaconate monoesters have shown a characteristic absorption peak around 210 nm. isca.in This absorption is sensitive to the concentration of the surfactant in solution. As the concentration changes, shifts in the absorption maximum (λmax) and changes in absorbance values can be observed. For example, with increasing concentration, the peak may undergo a slight red shift (a shift to a longer wavelength). isca.in This property is particularly useful in studying the micellization behavior of these surfactant molecules in aqueous solutions, allowing for the determination of the critical micelle concentration (CMC). isca.in

Liquid Chromatography-Mass Spectrometry (LC-MS), and its tandem version (LC-MS/MS), is a powerful and highly sensitive technique used for the analysis of itaconic acid and its derivatives like this compound. lcms.cz This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS is instrumental in the structural elucidation of itaconate-based compounds and their degradation products. acs.org For instance, in studies involving polymers made from itaconates, LC-MS can identify and characterize the water-soluble oligomers released during hydrolytic degradation. acs.org The technique can also quantify the release of this compound and its parent compound, itaconic acid, from polymeric materials over time. acs.org

For quantitative analysis, a method using reversed-phase (RP) liquid chromatography coupled to a tandem quadrupole mass spectrometer is often preferred for its robustness. lcms.czwaters.com By using multiple reaction monitoring (MRM) in negative ion electrospray mode, the assay can achieve high sensitivity and selectivity, allowing for the accurate quantification of itaconate derivatives in complex matrices like plasma. lcms.cznih.gov This is crucial for pharmacokinetic studies or for monitoring the release of the active molecule from a delivery system. nih.gov

Chromatographic Techniques for Polymer Analysis

When this compound is polymerized, characterization of the resulting polymer's macroscopic properties, which are dictated by its molecular weight and distribution, becomes essential.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of polymers derived from this compound. wikipedia.org GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgbiorizon.eu

This analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). wikipedia.orggoogle.com The dispersity value indicates the breadth of the molecular weight distribution in the polymer sample. A value close to 1.0 suggests a more uniform polymer chain length. wikipedia.org For example, GPC analysis of poly(dodecyl itaconate) has been used to measure an Mn of 4279 ± 118 Da with a dispersity of 1.33 ± 0.071. acs.org This information is vital as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymeric material. researchgate.net The analysis is typically performed using organic solvents like chloroform (B151607) or tetrahydrofuran (B95107) as the eluent and is calibrated using polystyrene standards. wikipedia.orgrsc.org

Colloidal and Surface Science Characterization

The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid group and a long hydrophobic dodecyl chain, makes its behavior at interfaces and in solution a key area of study.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which molecules begin to self-assemble into micelles in a solution. For itaconate monoesters, the CMC is a critical parameter for their application as polymerizable surfactants.

Research on sodium n-alkyl itaconate monoesters, including the dodecyl (C12) homologue, has utilized conductometry to determine the CMC. isca.in In this method, the specific conductance of the surfactant solution is measured as its concentration increases. A distinct break in the plot of conductance versus concentration indicates the onset of micelle formation, and this point is identified as the CMC. isca.inuniba.sk For instance, in aqueous sodium hydroxide (B78521) solutions, sodium alkyl itaconate monoesters form anionic micelles. isca.in

Studies show a clear relationship between the length of the hydrophobic alkyl chain and the CMC. As the hydrophobicity of the molecule increases with a longer alkyl chain, the CMC value decreases. This is because molecules with greater hydrophobicity have a stronger driving force to escape the aqueous environment by forming micelles. For the series of sodium n-alkyl itaconate monoesters, the CMC was observed to decrease as the carbon chain length increased from C10 to C16. isca.in Ultraviolet (UV) absorbance measurements can also be employed, where a shift in the λmax or a break in the plot of optical density versus concentration corresponds to the CMC. isca.in

Table 1: Effect of Hydrophobic Chain Length on the Critical Micelle Concentration (CMC) of Sodium n-Alkyl Itaconate Monoesters isca.in

| Alkyl Chain Length | CMC Trend |

|---|---|

| C10 (Decyl) | Higher CMC |

| C12 (Dodecyl) | Intermediate CMC |

| C14 (Tetradecyl) | ↓ |

| C16 (Hexadecyl) | Lower CMC |

This table illustrates the general trend observed where the CMC decreases with increasing hydrophobic chain length.

Measurement of Surface Tension

Surface tension measurement is another critical technique used to characterize surfactants like this compound and to determine the CMC. nanoscience.com As the concentration of a surfactant increases in a solution, its molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. nanoscience.com

The surface tension is measured until it reaches a relatively constant minimum value. The concentration at which this plateau begins corresponds to the CMC, as the interface has become saturated with surfactant molecules, and any further additions result in the formation of micelles within the bulk solution. nanoscience.com While specific surface tension values for this compound are not detailed in the provided search results, related compounds like sodium n-octyl sulfoitaconate diester have been characterized using a surface tensiometer, achieving a surface tension (γ) of 25.02 mN/m at its CMC of 4.0 × 10⁻⁴ mol/L at 20 °C. researchgate.net This methodology is directly applicable to this compound research.

Thermal Analysis of Poly(this compound)

The thermal properties of poly(this compound) (PMDoI) are essential for determining its processing conditions and its stability at elevated temperatures. The primary techniques used for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, this includes the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

In the study of poly(mono-n-alkyl itaconates), DSC analysis is performed to identify these key thermal transitions. researchgate.netresearchgate.net For instance, DSC measurements on blends containing PMDoI were conducted using a Mettler TA4000 system, with samples of approximately 8 mg scanned at a rate of 10 °C/min under a nitrogen atmosphere. researchgate.net Such analyses can reveal the miscibility of PMDoI in blends and how interactions with other polymers affect its thermal behavior. The glass transition temperature is a particularly important parameter derived from DSC, as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by factors such as the length of the alkyl side chain. akjournals.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile.

Studies on the thermal stability of poly(mono-n-alkylitaconates), including PMDoI, have been conducted using TGA. akjournals.comakjournals.com The analysis typically involves heating a small sample (e.g., 10 mg) at a constant rate (e.g., 10°C min⁻¹ or 20 deg. min⁻¹) in an inert atmosphere like nitrogen. akjournals.comfrontiersin.org The TGA curve plots the percentage of weight loss against temperature.

Research indicates that the thermal stability of poly(mono-n-alkylitaconates) is influenced by the length of the n-alkyl side chain. akjournals.comakjournals.com A comparative study showed that the degradation temperatures increase from poly(mono-octyl itaconate) (PMOI) to poly(this compound) (PMDoI), indicating that longer side chains impart greater thermal stability. akjournals.com The introduction of comonomers, such as N-vinyl-2-pyrrolidone (VP), into the polymer chain also enhances thermal stability, with the effect being more pronounced with higher VP content. akjournals.comakjournals.com

Table 2: Relative Thermal Stability of Poly(mono-n-alkylitaconates) akjournals.com

| Polymer | Alkyl Chain | Relative Thermal Stability |

|---|---|---|

| Poly(mono-octyl itaconate) (PMOI) | Octyl (C8) | Lower |

| Poly(mono-decyl itaconate) (PMDI) | Decyl (C10) | ↓ |

| Poly(this compound) (PMDoI) | Dodecyl (C12) | Higher |

This table shows the trend of increasing thermal stability with an increase in the length of the alkyl side chain.

Rheological Studies of Polymeric Formulations

Rheological studies investigate the flow and deformation of materials, which is critical for understanding the processability and end-use performance of polymeric formulations containing poly(this compound). These studies typically measure properties like viscosity, shear stress, and shear rate.

While direct rheological data for the homopolymer of this compound is sparse in the provided results, extensive research has been conducted on copolymers and related formulations. For example, the rheological properties of lube oil containing poly (n-alkyl itaconate-co-vinyl acetate) copolymers were studied to assess their performance as flow improvers. researchgate.net These studies showed that the viscosity and flow properties were dependent on the copolymer composition and the length of the alkyl chain of the itaconate monomer. researchgate.net

Similarly, rheological analysis of photocurable resins containing itaconic acid-functionalized polymers has been performed to ensure their viscosity is suitable for applications like stereolithography. unibo.it Such analyses plot viscosity as a function of shear rate, often demonstrating shear-thinning behavior where viscosity decreases as the shear rate increases. unibo.it These methodologies are directly applicable to characterizing formulations based on poly(this compound) to tailor their flow characteristics for specific applications. acs.orgacs.org

Sustainability and Environmental Impact Considerations

Utilization of Renewable Feedstocks for Bio-based Production

The synthesis of mono-dodecyl itaconate is a two-component process involving itaconic acid and dodecanol (B89629). smolecule.comscirp.orgdntb.gov.uaresearchgate.netresearchgate.net The sustainability of the final compound is fundamentally linked to the sourcing of these two precursors from renewable feedstocks.

Itaconic Acid: A Bio-derived Platform Chemical

Itaconic acid (IA), or 2-methylidenebutanedioic acid, is a dicarboxylic acid that is not derived from petrochemicals but is produced through the fermentation of carbohydrates. mdpi.comnews-medical.net The U.S. Department of Energy has identified itaconic acid as one of the top 12 most promising bio-based platform chemicals, highlighting its potential to replace petroleum-derived chemicals. mdpi.comnews-medical.netnih.gov

The primary method for its industrial production is the fermentation of sugars, such as glucose, by the filamentous fungus Aspergillus terreus. news-medical.netnih.govfigshare.com This process is capable of achieving high yields, with concentrations of up to 86 g/L reported. news-medical.net Research has increasingly focused on utilizing second-generation feedstocks, such as lignocellulosic biomass from agricultural waste like corn cobs and wheat chaff, to produce itaconic acid, thereby avoiding competition with food sources and promoting a circular economy. mdpi.comnih.govjmb.or.kr

Table 1: Itaconic Acid Production from Various Feedstocks

| Microorganism | Feedstock | Reported Production Yield (g/L) | Reference |

|---|---|---|---|

| Aspergillus terreus | Glucose | 86.2 | mdpi.com |

| Aspergillus terreus | Wheat Chaff (Lignocellulose) | 27.7 | mdpi.com |

| Aspergillus terreus | Corn Cob Hydrolysate | Low Yield (0.14% of total glucose) | nih.govjmb.or.kr |

| Ustilago maydis | Glucose | 220 | figshare.com |

| Engineered E. coli | Glycerol | 43 | mdpi.com |

Dodecanol: Sourcing from Natural Oils and Lignocellulose

Dodecanol, the alcohol component, is a fatty alcohol that can also be sourced sustainably. There is a clear industry trend toward using renewable, plant-based sources for its production, primarily palm and coconut oils. futuremarketinsights.com These natural oils contain high levels of lauric acid, which is a direct precursor to dodecanol. futuremarketinsights.com

Furthermore, innovative biotechnological routes are being developed to produce dodecanol from lignocellulosic biomass. greencarcongress.comresearchgate.net One such method involves the conversion of methyl isobutyl ketone (MIBK), a platform chemical derivable from lignocellulose, into dodecanol through a catalytic process. greencarcongress.comnih.gov This pathway provides an alternative to agricultural oils, broadening the scope of renewable feedstocks for dodecanol production.

Contributions to Sustainable Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of bio-based polymers. Its incorporation into polymer chains contributes directly to creating materials with a significant renewable content, offering a viable alternative to polymers derived entirely from fossil fuels. researchgate.net

Polymers based on itaconic acid and its esters are considered sustainable substitutes for widely used petroleum-based plastics like polyacrylates and polymethacrylates. mdpi.comsemanticscholar.orgcore.ac.uk The unique chemical structure of the itaconate moiety, featuring a polymerizable double bond, is a key asset. rsc.org This double bond can remain intact during certain polymerization processes, such as polycondensation, making it available for subsequent chemical modifications. rsc.orgfrontiersin.orgfrontiersin.org This "post-polymerization modification" capability allows for the creation of functional polymers with tailored properties, such as altered biodegradability, polarity, or hardness, using green chemistry principles like biocatalysis. frontiersin.orgfrontiersin.orgrsc.org These functionalizable polyesters have applications in sustainable technologies, including the development of bio-based coatings and advanced biomedical materials. nih.govnih.gov

Degradation Pathways and Environmental Fate of this compound Polymers

The environmental impact of a polymer is heavily influenced by its end-of-life phase. Polymers derived from this compound are designed with degradation in mind, presenting a more environmentally benign profile compared to persistent petro-plastics.

The primary degradation mechanism for itaconate-based polyesters is hydrolysis, where the ester linkages in the polymer backbone are broken down by water. nih.govacs.orgacs.org This process can be influenced by environmental factors such as pH and temperature. nih.gov The degradation leads to the release of smaller, water-soluble oligomers and the original monomeric components, including itaconic acid. nih.govnih.govnih.gov

Table 2: Factors Influencing Degradation of Itaconate-Based Polyesters

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Molecular Weight | Higher molecular weight generally leads to slower degradation. | acs.org |

| Crystallinity | Higher crystallinity can decrease the rate of degradation. | acs.org |

| Cross-linking | Increased cross-link density can slow degradation and may shift the mechanism from bulk to surface erosion. | researchgate.net |

| Incorporated Monomers | The chemical nature of co-monomers can significantly alter degradation rates. | rsc.org |

| External Triggers (e.g., Amines) | Can induce rapid, controlled degradation for specific applications. | acs.orgresearchgate.net |

Emerging Research Directions and Future Outlook for Mono Dodecyl Itaconate

Innovations in Controlled Polymerization Techniques for Precision Synthesis

The synthesis of well-defined polymers from itaconic acid and its derivatives, including mono-dodecyl itaconate (MDDI), has historically been challenging due to issues like low monomer conversion and poor control over molar mass. helmholtz-berlin.deresearchgate.net However, significant advancements in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are overcoming these hurdles. researchgate.netd-nb.info These methods offer precise control over the polymerization process, leading to polymers with predictable molar masses and narrow polydispersity indices. researchgate.netd-nb.info